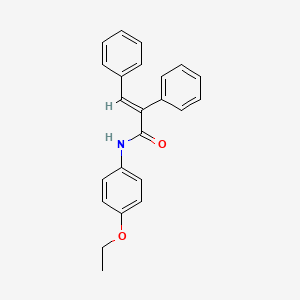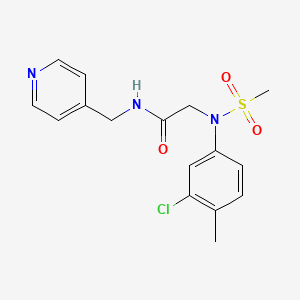![molecular formula C19H17ClO3 B5520559 7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5520559.png)
7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H17ClO3 and its molecular weight is 328.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.0866221 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one, as a derivative of coumarin, shares structural similarities with compounds that have demonstrated significant antibacterial activities. For instance, certain coumarin derivatives synthesized from 4-amino-7-chloro-2-oxo-2H-chromen-3-carbaldehyde have shown promising results against bacterial strains like Staphylococcus aureus, E.coli, and Bacillus cereus. These compounds exhibit both bacteriostatic and bactericidal properties, indicating their potential in fighting bacterial infections (Behrami & Vaso, 2017).
Synthesis and Chemical Analysis
The compound's synthesis and chemical characterization are crucial for understanding its potential applications in scientific research. For example, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, a structurally related compound, was synthesized with an 88% yield through O-acylation reactions, showcasing the efficacy of certain synthetic pathways. This compound was thoroughly characterized using various spectroscopic techniques, providing a foundation for further research on similar compounds (Becerra et al., 2021).
Antimicrobial and Antioxidant Activities
Further research on derivatives of 2H-chromen-2-one, such as the synthesis of hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides, has also shown significant antimicrobial and antioxidant activities. This suggests the potential of this compound in similar applications, given its structural similarity to these compounds (Hatzade et al., 2008).
Molecular Docking and Structural Analysis
Molecular docking and structural analysis have been employed to study compounds with similar structures, aiding in the understanding of their biological interactions and potential therapeutic applications. For instance, novel hybrid compounds containing pyrazole and coumarin cores were subjected to detailed molecular docking and structural analyses, providing insights into their interactions with biological targets and their potential efficacy in therapeutic applications (Sert et al., 2018).
Properties
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-2-5-13-10-19(21)23-18-11-15(8-9-16(13)18)22-12-14-6-3-4-7-17(14)20/h3-4,6-11H,2,5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOAZUIZBNXOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5520477.png)
![1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5520481.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5520490.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-ethyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520497.png)



![3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)
![N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5520542.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5520548.png)

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)
![3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5520579.png)

